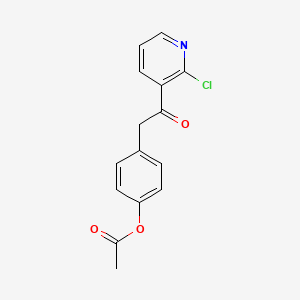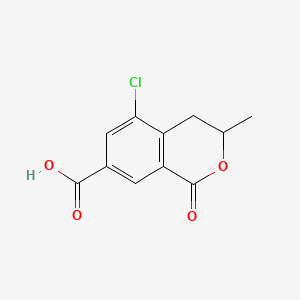
7-Isochromancarboxylic acid, 5-chloro-3-methyl-1-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid is a chemical compound belonging to the class of isochromenes. Isochromenes are a type of heterocyclic compound that contains a benzene ring fused to a pyran ring. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 3rd position, a ketone group at the 1st position, and a carboxylic acid group at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a chlorinated benzaldehyde derivative, the compound can be synthesized through a series of reactions including Friedel-Crafts acylation, cyclization, and subsequent oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-ethyl ester: Similar structure but with an ester group instead of a carboxylic acid.
Uniqueness
The uniqueness of 5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid lies in its specific functional groups and their positions on the isochromene ring. These functional groups confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64398-43-2 |
|---|---|
Formule moléculaire |
C11H9ClO4 |
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
5-chloro-3-methyl-1-oxo-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c1-5-2-7-8(11(15)16-5)3-6(10(13)14)4-9(7)12/h3-5H,2H2,1H3,(H,13,14) |
Clé InChI |
CCFFMHQLCHYZLV-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=C(C=C2Cl)C(=O)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




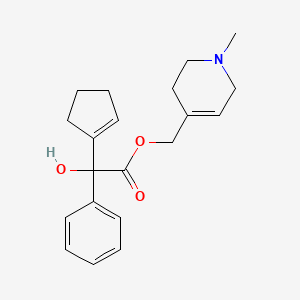
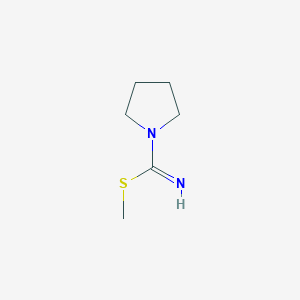
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782502.png)
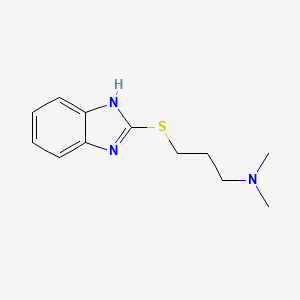
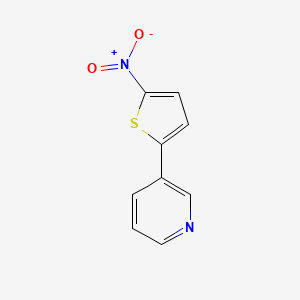
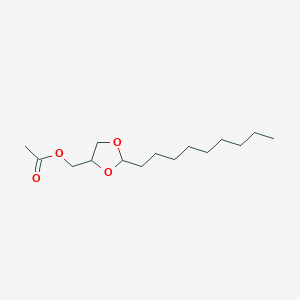
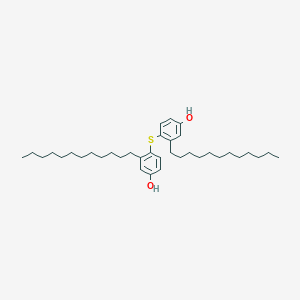

![2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)
